- Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as CatalystACS Sustainable Chemistry & Engineering, 2014, 2(12), 2781-2789,
Cas no 95-51-2 (2-Chloroaniline)
2-Chloroaniline is an amber liquid,Ammonia odor.Black when exposed to air. Almost insoluble in water,Soluble in acids and most commonly used organic solvents.Used as a pesticide\medicine\Intermediates of dyes and synthetic resins.
2-Chloroaniline structure
2-Chloroaniline
2-Chloroaniline Properties
Names and Identifiers
-
- 2-Chloroaniline
- 1-AMINO-2-CHLOROBENZENE
- 2-CHLOROBENZENAMINE
- 2-CHLOROPHENYLAMINE
- FAST YELLOW GC BASE
- OCA
- O-CHLOROANILINE
- ORTHO-CHLOROANILINE
- 1,2-aminochlorobenzene
- 2-chloro-benzenamin
- Aniline, o-chloro-
- Azoic diazo component 44, base
- Benzenamine, 2-chloro-
- Benzeneamine,2-chloro-
- o-Aminochlorobenzene
- o-Aminochloro-benzene
- o-Chloraniline
- o-Chloroaminobenzene
- 1-Chloro-2-aminobenzene
- 2-aminochlorobenzene
- 2-CHLORANILIN
- 2-CHLOROANALINE
- 2-chloro-aniline
- 2-CHLOROANILINE FOR SYNTHESIS
- 2-Chloroanline
- 2-CHLOROBENZAMINE
- o-chloro-anilin
- O-CHLOROANILINE D
- 2-Chlorobenzenamine (ACI)
- Aniline, o-chloro- (8CI)
- 2-Amino-1-chlorobenzene
- Fast Yellow GC Base
- NSC 6183
- 2-Chloroaniline,98%
- NSC-6183
- 2-Chloro aniline
- STR00033
- Benzenamine, 2chloro
- DS-009850
- 2-CHLOROANILINE-
- 2-chloroaminobenzene
- Q2294431
- 6-chloroaniline
- CHLOROANILINE, O-
- 2-chlorobenzeneamine
- G14I494T2F
- WLN: ZR BG
- HSDB 2045
- UNII-G14I494T2F
- 1Amino2chlorobenzene
- 2-Chlor-1-aminobenzol
- Benzenamine, chloro-
- DTXSID2021810
- 2-CHLOROANILINE
- O-CHLOROANILINE [MI]
- STL168885
- o-chloro-aniline
- HMS3039D15
- EN300-17987
- NCGC00258356-01
- 2Chlorophenylamine
- F2190-0428
- oAminochlorobenzene
- oChloroaniline
- (2-chlorophenyl)amine
- oChloraniline
- 2-Chloraminobenzol
- SMR001372017
- Aniline, 2-chloro-
- 95-51-2
- CAS-95-51-2
- 2-Chloroaniline 100 microg/mL in Acetonitrile
- 2chloroaniline
- MLS002454424
- 2-Chloroaniline, technical, >=98.0% (GC)
- 2-Chlorbenzenamine
- NSC6183
- 27134-26-5
- EC 202-426-4
- 2-CHLORO-ANILINE
- NS00010859
- (2-chlorophenyl)-amine
- A15103
- Tox21_200802
- EINECS 202-426-4
- Aniline, ochloro
- 2-Chlorbenzolamin
- DTXCID001810
- BIDD:GT0224
- SCHEMBL25495
- 2Chlorobenzenamine
- DB-020908
- oChloroaminobenzene
- 2-Chloro-phenylamine
- NCGC00091121-01
- 2-Chloroaniline, PESTANAL(R), analytical standard
- J-509009
- 2-Chloroaniline, >=99.5% (GC)
- Benzeneamine, 2-chloro-
- AI3-16321
- Codeine TMS
- CCRIS 2880
- NCGC00091121-02
- AKOS000119118
- 2-Aminochlorobenzol
- MFCD00007656
- CHEMBL389885
- 2-CHLOROANILINE [HSDB]
- 1-Amino-2-chlorbenzol
- +Expand
-
- MFCD00007656
- AKCRQHGQIJBRMN-UHFFFAOYSA-N
- 1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
- ClC1C(N)=CC=CC=1
- 606077
Computed Properties
- 127.01900
- 1
- 1
- 0
- 127.018877
- 8
- 74.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26
Experimental Properties
- 2.50340
- 26.02000
- 2118
- n20/D 1.588
- 5.13 g/L (20 ºC)
- 208-210 °C(lit.)
- -2°C(lit.)
- Fahrenheit: 208.4 ° f
Celsius: 98 ° c - water: soluble5.13g/L at 20°C
- Colorless transparent to light yellow oily liquid with ammonia odor [1]
- Insoluble in water, soluble in ethanol \ ether and most organic solvents [13]
- Sensitive to light
- 2.65(at 25℃)
- 1.213 g/mL at 25 °C(lit.)
2-Chloroaniline Security Information
- GHS06 GHS08 GHS09
- BX0525000
- 2
- 6.1
- S28-S36/37-S45-S60-S61-S28A
- II
- R23/24/25; R33; R50/53
- T N
- UN 2019 6.1/PG 2
- H301,H311,H331,H373,H410
- P261,P273,P280,P301+P310,P311,P501
- dangerous
- Store at room temperature
- II
- 23/24/25-33-50/53
- Danger
- Yes
- 2.4-14.2%(V)
- 6.1
- 8-10-23
2-Chloroaniline Customs Data
- 2921420090
-
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloroaniline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 0.75 h, 1 MPa, 65 °C
Reference
- Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulationChemical Engineering Journal (Amsterdam, 2023, 455,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina , Silver Solvents: Water ; rt; 35 min, rt
1.2 Solvents: Ethyl acetate ; rt
1.2 Solvents: Ethyl acetate ; rt
Reference
- Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compoundsChemical Engineering Journal (Amsterdam, 2023, 451,,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel , Platinum , Cobalt Solvents: Ethanol ; 1 h, 1 MPa, 40 °C
Reference
- Effective Ensemble of Pt Single Atoms and Clusters over the (Ni,Co)(OH)2 Substrate Catalyzes Highly Selective, Efficient, and Stable Hydrogenation ReactionsACS Catalysis, 2022, 12(13), 8104-8115,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 55 min, 1 MPa, 80 °C
Reference
- Predominant Catalytic Performance of Nickel Nanoparticles Embedded into Nitrogen-Doped Carbon Quantum Dot-Based Nanosheets for the Nitroreduction of Halogenated NitrobenzeneACS Sustainable Chemistry & Engineering, 2022, 10(25), 8162-8171,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 2.0 MPa, 70 °C
Reference
- Tuning the Electron Density of Metal Nickel via Interfacial Electron Transfer in Ni/MCM-41 for Efficient and Selective Catalytic Hydrogenation of Halogenated NitroarenesACS Sustainable Chemistry & Engineering, 2022, 10(9), 2947-2959,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Carbon Solvents: Ethanol ; 30 min, 80 °C
Reference
- MOF-derived Fe-N-C with interconnected mesoporous structure for halonitrobenzenes hydrogenation: Role of dicyandiamide on the growth of active sites and pore structureMicroporous and Mesoporous Materials, 2021, 328,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Palladium Solvents: Tetrahydrofuran , Water ; 2 h, rt
Reference
- A novel synthesis of highly stable palladium nanoparticles and their application in the reduction of nitroaromatic compoundsMaterials Research Express, 2021, 8(9),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ; 0 - 4 °C; 5 min, 4 °C; 5 h, rt
Reference
- Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl aminesNew Journal of Chemistry, 2021, 45(4), 1915-1923,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (N-doped porous organic polymers) Solvents: Ethanol ; 60 min, 80 °C
Reference
- Iron oxide modified N-doped porous carbon derived from porous organic polymers as a highly-efficient catalyst for reduction of nitroarenesMolecular Catalysis, 2020, 498,,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ; 180 min, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
Reference
- In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated NitroaromaticsChemCatChem, 2020, 12(18), 4632-4641,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt (nitrogen-doped carbon encapsulated) Solvents: Ethanol ; 90 min, 80 °C
Reference
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalystGreen Chemistry, 2020, 22(17), 5730-5741,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (optionally, porous aromatic framework-95/96 support used) Solvents: Water ; 30 min, rt
Reference
- Highly selective reduction of nitroarenes with gold nano-catalysts immobilized in porous aromatic frameworksMicroporous and Mesoporous Materials, 2020, 306,,
2-Chloroaniline Related Literature
-
S. Antony Savarimuthu,D. G. Leo Prakash,S. Augustine Thomas,Thirumanavelan Gandhi,Mrinal K. Bera Org. Biomol. Chem. 2020 18 3552
-
Monika Nendza,Martin Müller,Andrea Wenzel Environ. Sci.: Processes Impacts 2017 19 429
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3. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutionsC. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
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Yinhui Yang,Meiling Qi,Jinliang Wang New J. Chem. 2020 44 2890
-
ádám Baji,András Gyovai,János W?lfling,Renáta Minorics,Imre Ocsovszki,István Zupkó,éva Frank RSC Adv. 2016 6 27501
-
6. Some mercury halide–cobalt and –rhodium compoundsD. J. Cook,J. L. Dawes,R. D. W. Kemmitt J. Chem. Soc. A 1967 1547
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C. J. Purnell,C. J. Warwick Analyst 1980 105 861
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Lutz Ackermann,Ludwig T. Kaspar,Christian J. Gschrei Chem. Commun. 2004 2824
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Mélanie Platon,Régine Amardeil,Laurent Djakovitch,Jean-Cyrille Hierso Chem. Soc. Rev. 2012 41 3929
-
Xiao Ruan,Feng Wei,Li Yang,Yingxian Zhao,Qiang Wang RSC Adv. 2020 10 34719
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